molecular formula C17H24N2O2 B7511595 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone

2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone

Cat. No. B7511595
M. Wt: 288.4 g/mol
InChI Key: RSUSNPMZYCPCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone, also known as GSK-3 inhibitor VIII, is a synthetic compound that has gained significant attention in scientific research due to its potential use in the treatment of various medical conditions.

Mechanism of Action

2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII is a selective inhibitor of glycogen synthase kinase-3 (2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone, this compound can modulate various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway, which are involved in the regulation of cell survival, inflammation, and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII are diverse and depend on the specific context and target tissue. In general, this compound has been reported to modulate various cellular processes, including cell proliferation, apoptosis, inflammation, and metabolism. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, inhibit the growth of cancer cells, and improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

The advantages of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII for lab experiments include its high selectivity for 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone, its ability to modulate various signaling pathways, and its potential use in the treatment of various medical conditions. However, this compound also has some limitations, including its low solubility in water, its potential toxicity at high doses, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research and development of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII. These include the optimization of the synthesis method to improve the yield and purity of the compound, the identification of new targets and signaling pathways modulated by this compound, the development of more potent and selective 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitors, and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, the potential use of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII in combination with other drugs or therapies for the treatment of various medical conditions should also be explored.

Synthesis Methods

The synthesis method of 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII involves the reaction of 2-bromo-1-(2-methylmorpholin-4-yl)ethanone with 2,3-dihydro-1H-inden-1-amine in the presence of a palladium catalyst. The yield of the compound is reported to be around 50-60%.

Scientific Research Applications

2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII has been extensively studied in various scientific fields, including neuroscience, oncology, and diabetes research. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In oncology, 2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone inhibitor VIII has been reported to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In diabetes research, this compound has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13-11-19(9-10-21-13)17(20)12-18(2)16-8-7-14-5-3-4-6-15(14)16/h3-6,13,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUSNPMZYCPCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CN(C)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone

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